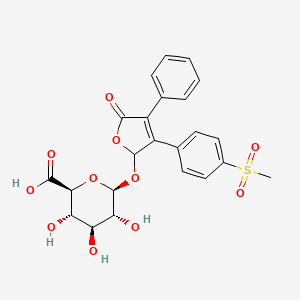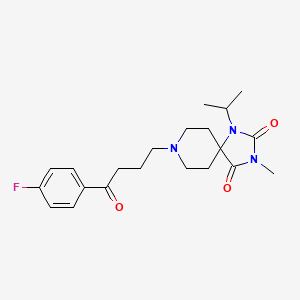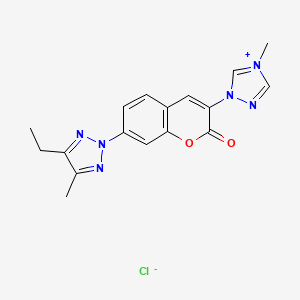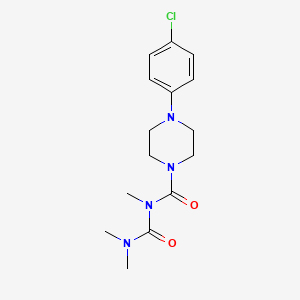
5-Hydroxy-glucuronide rofecoxib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-glucuronide rofecoxib is a metabolite of rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Rofecoxib was widely used for the treatment of osteoarthritis, rheumatoid arthritis, acute pain, and primary dysmenorrhea before it was withdrawn from the market due to cardiovascular risks . The compound this compound is formed through the metabolic process involving the hydroxylation and subsequent glucuronidation of rofecoxib .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-glucuronide rofecoxib involves the hydroxylation of rofecoxib followed by glucuronidation. The hydroxylation is typically carried out using cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which introduce a hydroxyl group at the 5-position of the rofecoxib molecule . The hydroxylated product is then conjugated with glucuronic acid through the action of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT2B15 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes to catalyze the hydroxylation and glucuronidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of recombinant enzymes and genetically engineered microorganisms can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-glucuronide rofecoxib undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The glucuronide moiety can be reduced to regenerate the hydroxyl group.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various alkylated and acylated derivatives.
Applications De Recherche Scientifique
5-Hydroxy-glucuronide rofecoxib has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-glucuronide rofecoxib involves the inhibition of COX-2, leading to a decrease in the production of prostaglandins, which are mediators of inflammation, pain, and fever . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This inhibition results in reduced inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory and analgesic properties.
Valdecoxib: A COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Etoricoxib: A selective COX-2 inhibitor with a longer half-life and different safety profile.
Uniqueness
5-Hydroxy-glucuronide rofecoxib is unique due to its specific metabolic pathway involving hydroxylation and glucuronidation. This compound provides insights into the metabolic fate of rofecoxib and the role of glucuronidation in drug metabolism . Its study helps in understanding the pharmacokinetics and potential side effects of rofecoxib and similar NSAIDs .
Propriétés
Numéro CAS |
308364-83-2 |
|---|---|
Formule moléculaire |
C23H22O11S |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(4-methylsulfonylphenyl)-5-oxo-4-phenyl-2H-furan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H22O11S/c1-35(30,31)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)21(29)33-22(15)34-23-18(26)16(24)17(25)19(32-23)20(27)28/h2-10,16-19,22-26H,1H3,(H,27,28)/t16-,17-,18+,19-,22?,23-/m0/s1 |
Clé InChI |
LHTQNDXIYIUWMV-DYIMPDSMSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)



